Methyl-d3 Laurate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

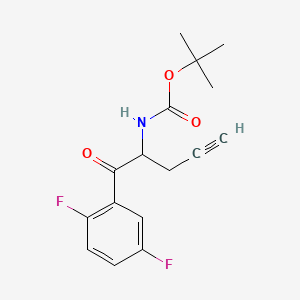

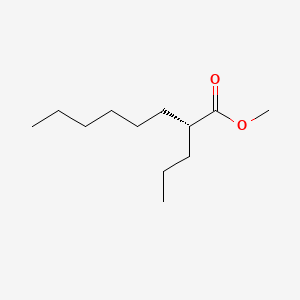

Methyl-d3 Laurate, also known as methyl-d3 dodecanoate, is a deuterated fatty acid methyl ester derived from lauric acid. This compound is characterized by the presence of three deuterium atoms, which replace the hydrogen atoms in the methyl group. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is commonly used in various scientific research applications, including studies on lipid metabolism, mass spectrometry, and as a tracer in biochemical experiments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl-d3 Laurate is typically synthesized through the esterification of lauric acid with methanol-d3 (deuterated methanol). The reaction is catalyzed by acidic catalysts such as sulfuric acid or ionic liquids. The optimal conditions for this esterification reaction include a reaction temperature of around 70°C, a methanol-to-lauric acid molar ratio of approximately 7:1, and a reaction time of about 2 hours . The use of ionic liquids as catalysts has been shown to enhance the efficiency of the reaction, resulting in high yields of this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes using fixed-bed reactors. Lauric acid and methanol-d3 are fed into the reactor, where they undergo esterification in the presence of a solid acid catalyst such as Amberlyst 15. The reaction is carried out at elevated temperatures (around 110°C) and optimized residence times to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl-d3 Laurate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis, where the ester bond is cleaved to yield lauric acid and methanol-d3. Additionally, this compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Esterification: Lauric acid and methanol-d3 in the presence of sulfuric acid or ionic liquids as catalysts.

Transesterification: This compound and sucrose in the presence of a base catalyst to produce sucrose monolaurate.

Hydrolysis: this compound and water in the presence of an acid or base catalyst.

Major Products Formed

Esterification: this compound.

Transesterification: Sucrose monolaurate.

Hydrolysis: Lauric acid and methanol-d3.

Wissenschaftliche Forschungsanwendungen

Methyl-d3 Laurate is widely used in scientific research due to its unique properties. Some of its applications include:

Lipid Metabolism Studies: Used as a tracer to study the metabolic pathways of fatty acids in biological systems.

Mass Spectrometry: Employed as an internal standard in mass spectrometric analyses to improve the accuracy and precision of measurements.

Biochemical Experiments: Utilized in studies involving enzyme kinetics and reaction mechanisms.

Industrial Applications: Used in the production of biodegradable surfactants and emulsifiers for food, cosmetic, and pharmaceutical industries

Wirkmechanismus

The mechanism of action of methyl-d3 laurate involves its interaction with enzymes and metabolic pathways related to fatty acid metabolism. The deuterium atoms in the compound can influence the rate of enzymatic reactions, providing insights into the kinetic isotope effects. This compound is metabolized similarly to its non-deuterated counterpart, lauric acid, but the presence of deuterium allows for precise tracking and analysis in metabolic studies .

Vergleich Mit ähnlichen Verbindungen

Methyl-d3 Laurate can be compared with other deuterated fatty acid methyl esters, such as:

Methyl-d3 Palmitate: A deuterated form of palmitic acid methyl ester.

Methyl-d3 Stearate: A deuterated form of stearic acid methyl ester.

Methyl-d3 Oleate: A deuterated form of oleic acid methyl ester.

The uniqueness of this compound lies in its specific chain length (12 carbon atoms) and the presence of deuterium atoms, which make it particularly useful for studies involving medium-chain fatty acids .

Eigenschaften

CAS-Nummer |

96731-85-0 |

|---|---|

Molekularformel |

C13H26O2 |

Molekulargewicht |

217.367 |

IUPAC-Name |

trideuteriomethyl dodecanoate |

InChI |

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3/i2D3 |

InChI-Schlüssel |

UQDUPQYQJKYHQI-BMSJAHLVSA-N |

SMILES |

CCCCCCCCCCCC(=O)OC |

Synonyme |

Dodecanoic Acid Methyl-d3 Ester; Lauric Acid Methyl-d3 Ester; Agnique ME 1270U-d3; Agnique ME 1290-d3; Agnique ME 1298-d3; CE 1290-d3; CE 1295-d3; Edenor ME-C 1298-100-d3; Emery 2296-d3; Exceparl ML 85-d3; Metholene 2296-d3; Methyl Dodecanoate-d3; Me |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one hydrochloride](/img/structure/B592092.png)